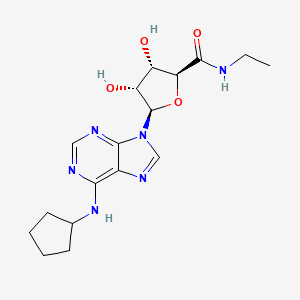
Sulfaméthoxypyridazine
Vue d'ensemble
Description
Sulfaméthoxypyridazine est un composé antibactérien de la famille des sulfamides. Il est principalement utilisé pour traiter des infections bactériennes telles que la gonorrhée, les inflammations, les ulcères des voies urinaires et la bronchite . Le composé a une formule moléculaire de C11H12N4O3S et une masse molaire de 280,30 g/mol . Il est connu pour ses propriétés à action prolongée et est souvent prescrit pour des affections telles que l'irritation vaginale et le muguet aigu sévère .
Applications De Recherche Scientifique
Sulfamethoxypyridazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sulfonamide chemistry and reaction mechanisms.
Biology: The compound is studied for its antibacterial properties and its interactions with biological molecules.
Medicine: Sulfamethoxypyridazine is used in the treatment of bacterial infections and is being investigated for its potential use in treating other conditions.
Industry: The compound is used in the development of new antibacterial agents and in the study of antibiotic resistance .
Mécanisme D'action
Target of Action
Sulfamethoxypyridazine is a sulfonamide antibiotic . The primary target of sulfonamides, including Sulfamethoxypyridazine, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfamethoxypyridazine inhibits the enzyme dihydropteroate synthase . This inhibition prevents the formation of dihydropteroate, a critical precursor in the synthesis of folic acid . As a result, the bacteria are unable to reproduce and grow, leading to their eventual death .
Biochemical Pathways
The inhibition of dihydropteroate synthase disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria. Without it, the bacteria cannot replicate their DNA and reproduce . This disruption in the biochemical pathway leads to the bacteriostatic effect of Sulfamethoxypyridazine .
Pharmacokinetics
It is known that sulfamethoxypyridazine was the first long-acting sulfonamide introduced in clinical practice, with a half-life of 37 hours . This allows for once-daily administration .
Result of Action
The result of Sulfamethoxypyridazine’s action is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, Sulfamethoxypyridazine effectively halts the proliferation of bacteria .
Action Environment
The action of Sulfamethoxypyridazine, like other sulfonamides, can be influenced by environmental factors . For instance, the presence of certain ions in the environment can affect the efficacy of the drug . Additionally, the extensive use of sulfonamides in animal husbandry has led to environmental contamination, which can impact the effectiveness and stability of these drugs .
Analyse Biochimique
Biochemical Properties
Sulfamethoxypyridazine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the bacterial enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid, which is essential for bacterial growth .
Cellular Effects
Sulfamethoxypyridazine affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of folic acid, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Sulfamethoxypyridazine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the bacterial enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid, which is essential for bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfamethoxypyridazine change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include the development of antibiotic resistance .
Dosage Effects in Animal Models
The effects of Sulfamethoxypyridazine vary with different dosages in animal models. At therapeutic doses, it effectively controls bacterial infections. At high doses, it can cause adverse effects such as kidney damage .
Metabolic Pathways
Sulfamethoxypyridazine is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid .
Transport and Distribution
Sulfamethoxypyridazine is transported and distributed within cells and tissues through passive diffusion. It can accumulate in tissues, particularly in the kidney .
Subcellular Localization
Sulfamethoxypyridazine is localized in the cytoplasm of cells where it interacts with its target enzyme, dihydropteroate synthase .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La préparation de la sulfaméthoxypyridazine implique une réaction de méthoxylation à haute pression. Cette méthode garantit une méthoxylation complète en contrôlant les conditions de réaction . La voie synthétique implique généralement la réaction du 4-aminobenzènesulfonamide avec la 6-méthoxypyridazine dans des conditions spécifiques pour produire de la this compound.
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound peut impliquer des réactions de méthoxylation à grande échelle sous des conditions de pression et de température contrôlées. L'utilisation de réacteurs à haute pression et de paramètres de réaction optimisés garantit un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La sulfaméthoxypyridazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant le groupe sulfonamide.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique réalisée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent avoir différentes propriétés pharmacologiques et applications .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études impliquant la chimie des sulfamides et les mécanismes réactionnels.
Biologie : Le composé est étudié pour ses propriétés antibactériennes et ses interactions avec les molécules biologiques.
Médecine : La this compound est utilisée dans le traitement des infections bactériennes et fait l'objet de recherches pour son utilisation potentielle dans le traitement d'autres affections.
Industrie : Le composé est utilisé dans le développement de nouveaux agents antibactériens et dans l'étude de la résistance aux antibiotiques .
Mécanisme d'action
La this compound exerce ses effets antibactériens en inhibant l'enzyme dihydroptéroate synthase. Cette enzyme est cruciale pour la synthèse du dihydroptéroate, un précurseur de l'acide folique, qui est essentiel à la croissance et à la réplication des bactéries. En inhibant cette enzyme, la this compound empêche efficacement les bactéries de synthétiser l'acide folique, ce qui entraîne leur mort .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfadiazine : Un autre antibiotique sulfonamide présentant des propriétés antibactériennes similaires.
Sulfaméthoxazole : Un antibiotique sulfonamide souvent utilisé en association avec le triméthoprime.
Sulfisoxazole : Un antibiotique sulfonamide utilisé pour traiter les infections des voies urinaires.
Unicité
La sulfaméthoxypyridazine est unique en raison de ses propriétés à action prolongée et de son utilisation spécifique dans le traitement d'affections telles que l'irritation vaginale et le muguet aigu sévère. Sa capacité à former des complexes avec divers ions métalliques la distingue également des autres antibiotiques sulfonamides .
Propriétés
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWMPOKSSWJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023611 | |
| Record name | Sulfamethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-35-3 | |
| Record name | Sulfamethoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxypyridazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamethoxypyridazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfamethoxypyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfamethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamethoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETHOXYPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T034E4NS2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








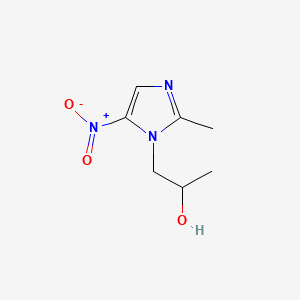
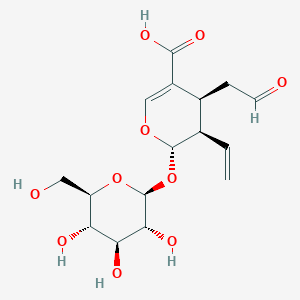
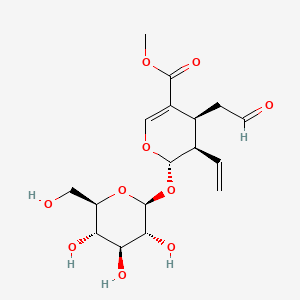
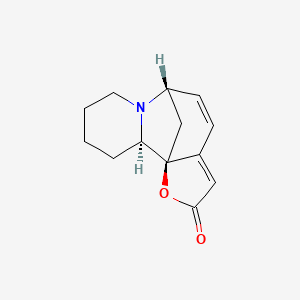
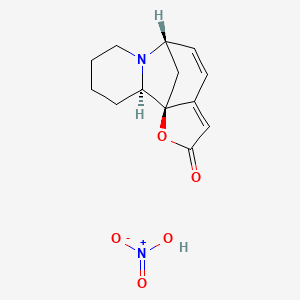
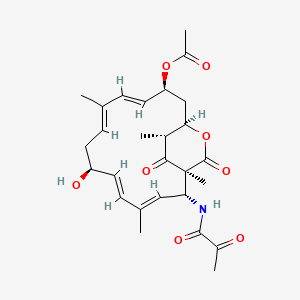
![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)
